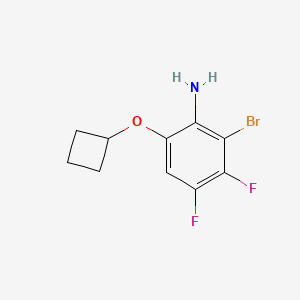

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

Description

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is a halogenated aniline derivative with the molecular formula C₁₀H₁₀BrF₂NO. Its structure features a bromine atom at position 2, a cyclobutoxy group (-O-cyclobutyl) at position 6, and fluorine atoms at positions 3 and 4 on the benzene ring (Figure 1). The cyclobutoxy group introduces steric bulk and moderate electron-donating effects via its oxygen atom, while the bromine and fluorine substituents contribute electron-withdrawing characteristics. This combination of functional groups makes the compound a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Properties

Molecular Formula |

C10H10BrF2NO |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

2-bromo-6-cyclobutyloxy-3,4-difluoroaniline |

InChI |

InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2 |

InChI Key |

IQVITMLWLHGMBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts, resulting in the removal of the bromine atom.

Scientific Research Applications

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|

| 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline | C₁₀H₁₀BrF₂NO | Br (2), -O-cyclobutyl (6), F (3,4) | Combines steric bulk (cyclobutoxy) with electron-withdrawing halogens. |

| 4-Bromo-2,3-difluoro-6-nitroaniline | C₆H₃BrF₂N₂O₂ | Br (4), F (2,3), NO₂ (6) | Nitro group enhances electrophilicity but reduces stability in basic media . |

| 2-Bromo-6-(cyclopropylmethoxy)aniline | C₁₀H₁₂BrNO | Br (2), -O-CH₂-cyclopropyl (6) | Smaller cycloproplymethoxy group reduces steric hindrance compared to cyclobutoxy . |

| 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline | C₇H₅BrF₃NO | Br (4), -O-CF₂H (2), F (6) | Difluoromethoxy group increases lipophilicity and metabolic stability . |

| 6-Bromo-3-chloro-2,4-difluoroaniline | C₆H₃BrClF₂N | Br (6), Cl (3), F (2,4) | Chlorine substitution alters electronic effects, increasing polarity . |

Electronic and Steric Effects

- Cyclobutoxy vs.

- Halogen Positioning : Compared to 4-Bromo-2,3-difluoro-6-nitroaniline, the bromine at position 2 in the target compound may direct electrophilic attacks to positions 4 or 5, whereas nitro groups typically deactivate the ring .

- Fluorine Effects: The 3,4-difluoro configuration enhances electron-withdrawing effects, making the compound more reactive in Suzuki-Miyaura couplings compared to mono-fluoro analogs .

Biological Activity

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is a compound of interest due to its biological activity, particularly as a G-protein coupled receptor (GPCR) agonist. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline exerts its biological effects is via the activation of the GPR120 receptor. GPR120 is implicated in various physiological processes, including the regulation of glucose metabolism and lipid homeostasis.

- GPR120 Activation :

- Insulin Sensitivity : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and reduces blood glucose levels .

- Lipid Regulation : GPR120 activation suppresses lipolysis in adipocytes, potentially lowering free fatty acid levels in the bloodstream and improving insulin resistance .

Therapeutic Applications

Research indicates that 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline may be beneficial in treating several metabolic disorders:

- Diabetes Mellitus : The compound has shown promise in enhancing insulin sensitivity and regulating blood glucose levels.

- Obesity : By modulating lipid metabolism and reducing adipocyte inflammation, it may aid in weight management .

- Non-Alcoholic Steatohepatitis (NASH) : Its action on lipid metabolism suggests potential for treating liver conditions associated with fat accumulation .

Case Studies

Several studies have investigated the biological effects of compounds similar to 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline:

- Animal Models :

- Clinical Implications :

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|

| Insulin Secretion | GLP-1 Induction | Diabetes Mellitus |

| Lipid Regulation | Suppression of Lipolysis | Obesity & NASH |

| Anti-inflammatory Effects | Modulation of Adipocyte Inflammation | Metabolic Syndrome |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.